

Technical Support Center: Investigating Patient Response to Distalgesic

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Compound of Interest

Compound Name:	Distalgesic
CAS No.:	39400-85-6
Cat. No.:	B1203322

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Introduction

Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the historical combination drug, **Distalgesic** (co-proxamol). This analgesic, containing dextropropoxyphene and paracetamol, was withdrawn from the market in several countries, including the UK in 2005, due to a high incidence of fatalities in overdose.[1][2][3][4] The significant variability in patient response, a key factor in its safety profile, remains a critical area of study for understanding drug metabolism and pharmacogenomics.

This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research into the complex factors governing individual responses to dextropropoxyphene and paracetamol.

Frequently Asked Questions (FAQs)

Q1: What were the primary components of **Distalgesic** and their mechanisms of action?

Distalgesic was a combination analgesic containing 32.5 mg of dextropropoxyphene and 325 mg of paracetamol (acetaminophen).[5][6][7][8] Dextropropoxyphene is a centrally-acting opioid

analgesic that binds to opioid receptors in the central nervous system.[5][9] Paracetamol is a non-opioid analgesic and antipyretic.[5] The combination was intended to provide greater analgesic effect than either component alone.[5]

Q2: What are the main metabolic pathways for the components of **Distalgesic**?

- Dextropropoxyphene: It is extensively metabolized in the liver, primarily through N-demethylation to its active metabolite, nordextropropoxyphene.[10][11] This process is mainly catalyzed by the cytochrome P450 enzyme CYP3A4.[10][11] The metabolite nordextropropoxyphene has a longer half-life than the parent drug (30-36 hours vs. 6-12 hours), which can lead to its accumulation.[10]
- Paracetamol: At therapeutic doses, paracetamol is primarily metabolized in the liver through two main conjugation pathways: glucuronidation (accounting for 52-57% of metabolites) and sulfation (30-44%).[12] A smaller fraction (5-10%) is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[12][13] NAPQI is then detoxified by conjugation with glutathione.[13]

Q3: Why was there such significant variability in patient response to **Distalgesic**?

The variability stemmed from genetic polymorphisms in the enzymes responsible for metabolizing both active ingredients:

- Dextropropoxyphene Variability: Studies suggest that polymorphisms in the CYP3A5 gene significantly influence dextropropoxyphene disposition.[14] Individuals with different CYP3A5 genotypes can exhibit different rates of metabolism, leading to variations in plasma concentrations of the drug and its active metabolite. While CYP2D6 is highly polymorphic and involved in the metabolism of many opioids, its role in dextropropoxyphene metabolism appears less significant than CYP3A5.[14][15][16]
- Paracetamol Variability: A large degree of interindividual variability exists in paracetamol metabolism.[17][18] Genetic variations in the UDP-glucuronosyltransferase (UGT) enzymes, such as UGT1A1, UGT1A6, and UGT1A9, are key contributors to this variability as they are the primary enzymes responsible for the main metabolic pathway of paracetamol.[19][20] Polymorphisms in these genes can alter the efficiency of paracetamol glucuronidation.[12][21]

Q4: What was the primary reason for the withdrawal of **Distalgesic** from the market?

Distalgesic was withdrawn due to its association with a high number of deaths from both intentional and accidental overdoses.[1][2][4] The risk of a fatal outcome in an overdose was significantly higher with this combination product compared to paracetamol alone.[2] This increased toxicity is linked to the combined respiratory depressant effects of dextropropoxyphene and the potential for paracetamol-induced liver damage, which is exacerbated in an overdose situation.

Troubleshooting Guide for Experimental Work

Q: In our in-vitro metabolism study, we are observing a wide range of dextropropoxyphene metabolism rates across different human liver microsome samples. How can we investigate the cause?

A: This is a common finding and likely reflects the genetic diversity of the donor population. Here is a systematic approach to troubleshoot and characterize this variability:

- Hypothesis: The observed variability is due to genetic polymorphisms in the primary metabolizing enzymes, particularly CYP3A5.
- Recommendation: Genotype the liver microsome samples for key CYP3A5 and CYP2D6 alleles. This will allow you to stratify your results based on genotype and determine if there is a correlation between specific alleles and the rate of dextropropoxyphene metabolism.
- Experimental Workflow:
 - Quantify the rate of dextropropoxyphene N-demethylation to nordextropropoxyphene in each microsome sample.
 - Extract DNA from each sample.
 - Perform genotyping for common functional alleles of CYP3A5 (e.g., CYP3A5*3) and CYP2D6 (e.g., poor vs. extensive metabolizer alleles).
 - Analyze your metabolism data by grouping the samples according to their genotype.

Q: We are conducting a clinical study and find that some subjects have unexpectedly high plasma concentrations of nordextropropoxyphene. What could be the cause?

A: High levels of nordextropropoxyphene can be due to several factors. Consider the following:

- **Pharmacogenomics:** The subject may have a genotype leading to altered metabolism. While CYP3A5 polymorphisms are known to affect dextropropoxyphene clearance, other genetic factors could also be at play.[\[14\]](#)
- **Renal Function:** Nordextropropoxyphene is cleared by the kidneys. Impaired renal function can lead to accumulation of the metabolite.
- **Drug-Drug Interactions:** The subject may be taking other medications that inhibit the enzymes responsible for metabolizing dextropropoxyphene or nordextropropoxyphene.
- **Chronic Dosing:** Due to its long half-life, nordextropropoxyphene can accumulate with repeated dosing.[\[10\]](#)

A decision tree for investigating this issue is provided below.

Data Presentation: Pharmacogenomic Impact on Pharmacokinetics

The following tables summarize the influence of genetic polymorphisms on the pharmacokinetic parameters of dextropropoxyphene and paracetamol.

Table 1: Influence of CYP3A5 Genotype on Dextropropoxyphene Pharmacokinetics

Genotype Group	N	Cmax (ng/mL)	AUC (ng·h/mL)	Apparent Oral Clearance (L/h/kg)
CYP3A51 carriers	6	31.0 ± 10.9	142.3 ± 42.4	3.6 ± 1.4 (up to 12.5 in a *1/1 carrier)
CYP3A53/3	8	54.4 ± 25.5	260.8 ± 88.1	2.2 ± 0.9

Data derived from a study on the effect of CYP3A5 polymorphisms on dextropropoxyphene disposition.

[\[14\]](#)

Table 2: Influence of UGT1A6 Genotype on Paracetamol Pharmacokinetics

Genotype Group	Urinary APAPG/APAP Ratio
UGT1A61/1	Lower
UGT1A61/2	Intermediate
UGT1A62/2	Higher

APAPG: Acetaminophen glucuronide; APAP: Acetaminophen. Data indicates that the UGT1A62 allele is associated with a higher glucuronide to parent drug ratio.[\[20\]](#)[\[21\]](#)*

Experimental Protocols

Protocol 1: CYP2D6 Genotyping using Real-Time PCR

This protocol provides a general framework for identifying different CYP2D6 alleles, including copy number variations (CNVs), which is crucial for phenotype prediction.

Objective: To determine the CYP2D6 genotype of a human DNA sample.

Materials:

- Genomic DNA extracted from whole blood or tissue.
- Real-time PCR instrument.
- TaqMan Genotyping Master Mix.
- Specific TaqMan SNP Genotyping Assays for relevant CYP2D6 alleles (e.g., for *2, *5, *10, *14, *41).[22]
- TaqMan Copy Number Assay for CYP2D6 (e.g., targeting exon 9).[22]
- Reference gene assay (e.g., RNase P).

Methodology:

- DNA Quantification and Normalization: Quantify the extracted genomic DNA and normalize all samples to a standard concentration (e.g., 10 ng/μL).
- SNP Genotyping Reaction Setup:
 - For each sample, prepare a reaction mix containing TaqMan Genotyping Master Mix, the specific SNP genotyping assay, and the normalized DNA.
 - Run the reactions on a real-time PCR instrument using the manufacturer's recommended thermal cycling conditions.
- Copy Number Variation (CNV) Analysis:
 - For each sample, prepare a duplex reaction containing the CYP2D6 copy number assay, the reference gene assay, and the normalized DNA.

- Run the reactions on a real-time PCR instrument.
- Data Analysis:
 - For SNP genotyping, use the instrument's software to generate allele calls based on the fluorescence data from the reporter dyes.
 - For CNV analysis, calculate the copy number of CYP2D6 relative to the reference gene using the $\Delta\Delta C_t$ method. The software often automates this calculation.
- Phenotype Assignment: Based on the combination of identified alleles and the gene copy number, assign a predicted metabolizer phenotype (e.g., Poor, Intermediate, Normal, or Ultrarapid Metabolizer).[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Protocol 2: Quantification of Dextropropoxyphene and Norpropoxyphene in Plasma by LC-MS/MS

This method allows for the sensitive and specific measurement of dextropropoxyphene and its primary metabolite.

Objective: To simultaneously determine the concentration of dextropropoxyphene and norpropoxyphene in human plasma.

Materials:

- Human plasma samples.
- Dextropropoxyphene and norpropoxyphene analytical standards.
- Internal standards (e.g., pyrroliphenes).[\[27\]](#)
- Solid-phase extraction (SPE) cartridges.
- LC-MS/MS system (e.g., a triple-quadrupole mass spectrometer).[\[27\]](#)
- Chromatography column (e.g., Thermo Hypersil APS-2 Amino column).[\[27\]](#)
- Acetonitrile, methanol, and formic acid (or acetic acid) of LC-MS grade.

Methodology:

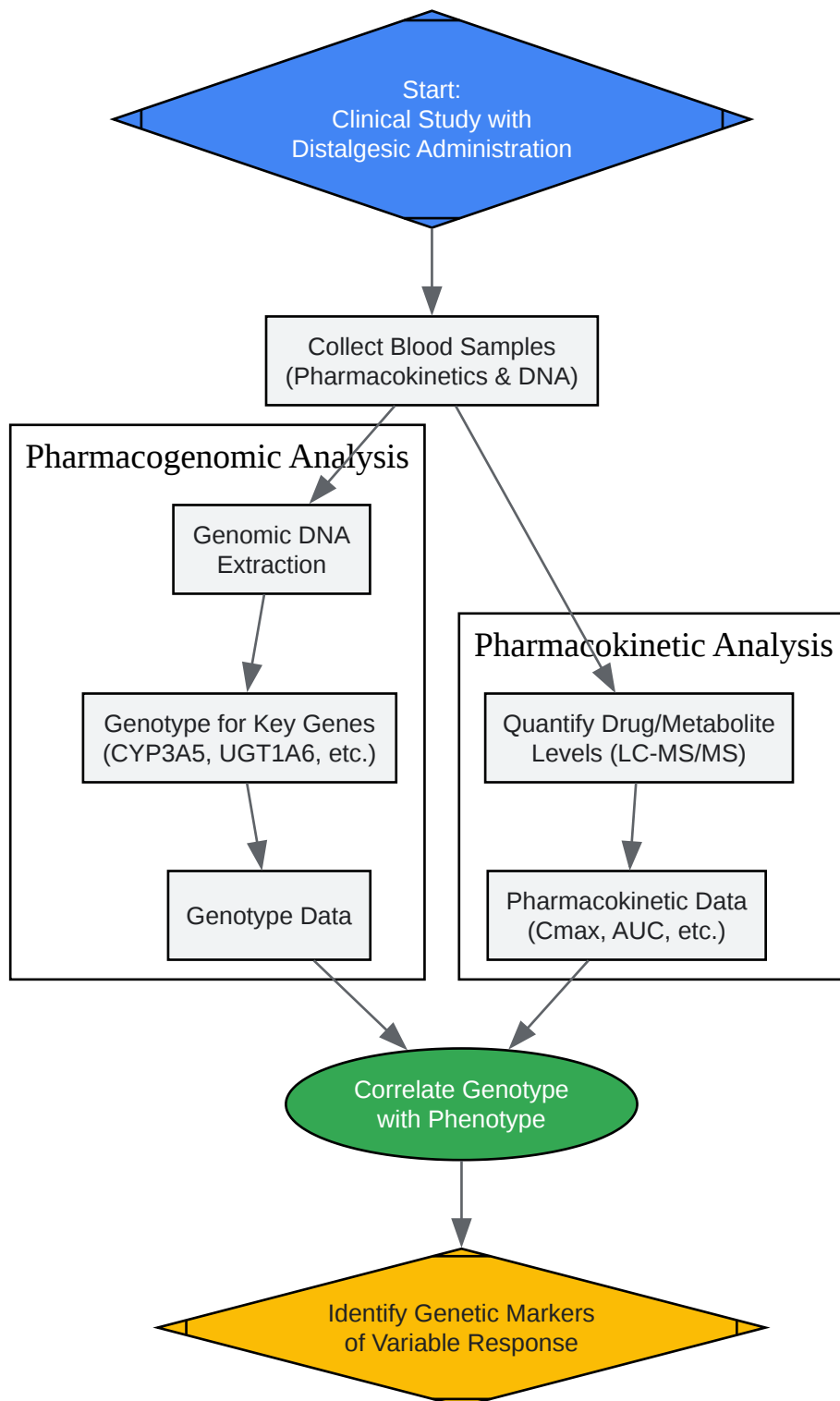
- Sample Preparation (Solid-Phase Extraction):
 - Spike plasma samples (e.g., 0.5 mL) with the internal standard.[27]
 - Condition the SPE cartridges.
 - Load the plasma samples onto the cartridges.
 - Wash the cartridges to remove interferences.
 - Elute the analytes with an appropriate solvent (e.g., methanol).
 - Evaporate the eluate to dryness and reconstitute in the mobile phase.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - Perform chromatographic separation using a suitable mobile phase gradient.[27]
 - Detect the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set specific precursor-to-product ion transitions for dextropropoxyphene, norpropoxyphene, and the internal standard.
- Quantification:
 - Generate a calibration curve using standards of known concentrations.
 - Calculate the concentration of each analyte in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations: Pathways and Workflows

Metabolic Pathways of Distalgesic Components

Caption: Metabolic pathways of **Distalgesic** components.

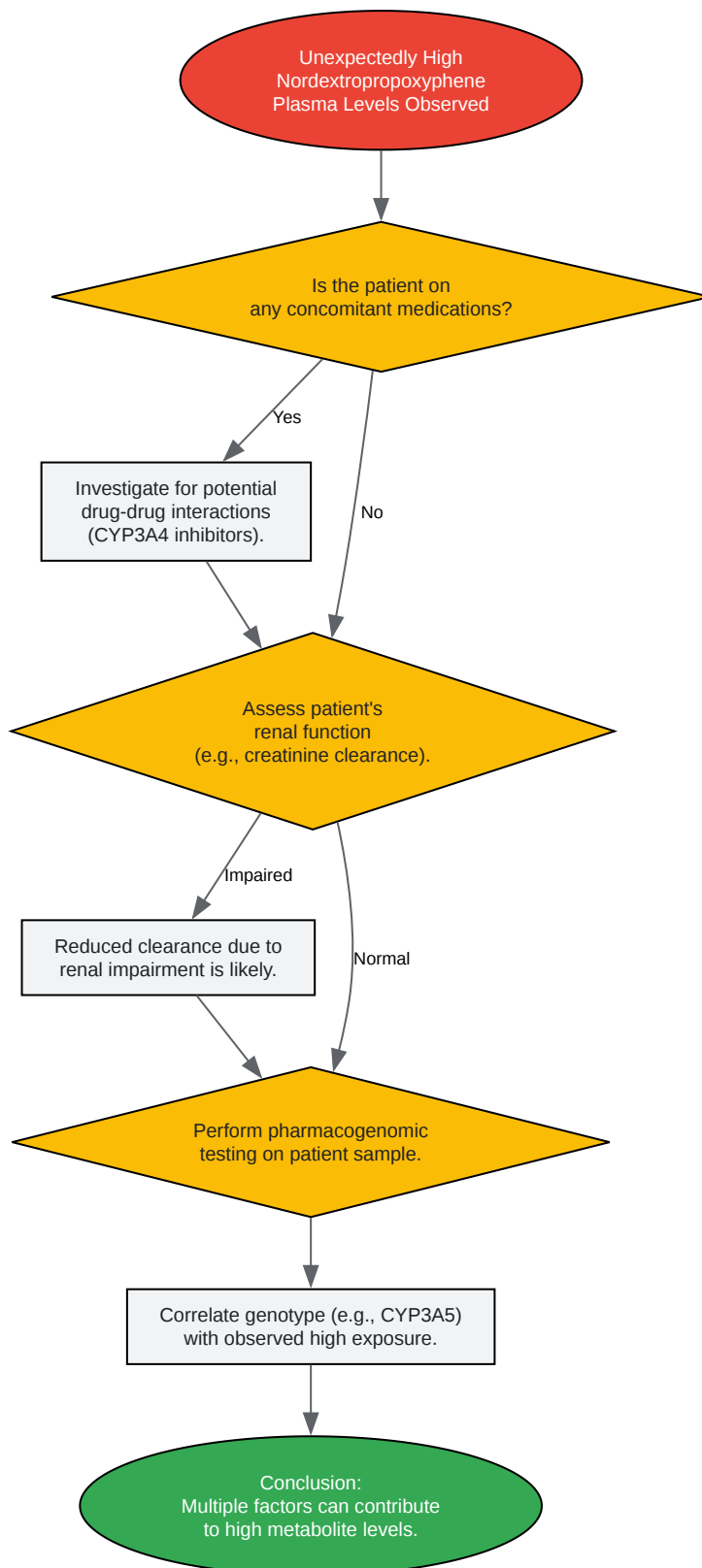
Experimental Workflow for Pharmacogenomic Analysis



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Caption: Workflow for a pharmacogenomic study of **Distalgesic**.

Troubleshooting High Nordextropropoxyphene Levels



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Caption: Decision tree for troubleshooting high metabolite levels.

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